![molecular formula C22H22N4O3S B2515991 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide CAS No. 952998-47-9](/img/structure/B2515991.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with the imidazo[1,2-b]pyridazine moiety, such as the one , involves the hybridization of two distinct imidazo[1,2-b]pyridazines followed by optimization . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-b]pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The molecular weight of the compound is 372.428.Scientific Research Applications
Novel Synthesis and Impurities in Drug Development
The study of pharmaceutical impurities is crucial for drug development and safety. For example, research on omeprazole, a proton pump inhibitor, delves into the synthesis of novel impurities which are significant for understanding drug stability and developing quality pharmaceuticals. Such studies highlight the importance of analyzing and controlling impurities in the drug development process (Saini et al., 2019).
Spectrophotometric Analysis in Drug Formulation
Spectrophotometric methods are essential for the analysis and quality control of drug formulations. Research into methods for estimating drugs like esomeprazole in tablet forms showcases the significance of analytical chemistry in ensuring the efficacy and safety of pharmaceuticals (Jain et al., 2012).
Heterocyclic N-oxide in Medicinal Chemistry
Heterocyclic N-oxides, like the moiety suggested in the query, have broad applications in drug design due to their electronic properties and ability to participate in hydrogen bonding. These compounds are explored for their roles in organic synthesis, catalysis, and potential drug applications, highlighting the diverse functionality of heterocyclic N-oxides in medicinal chemistry (Li et al., 2019).
DNA Interaction Studies
Compounds that interact with DNA, such as minor groove binders, are of interest for developing therapeutic agents. Studies on compounds like Hoechst 33258 exemplify research into how chemical structures can specifically recognize and bind DNA sequences, offering insights into the design of drugs targeting genetic material for cancer treatment and beyond (Issar & Kakkar, 2013).
Mechanism of Action
properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-6-8-18(11-16(14)3)30(27,28)25-19-12-17(7-5-15(19)2)20-13-26-21(23-20)9-10-22(24-26)29-4/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZFCDGYFRHKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.